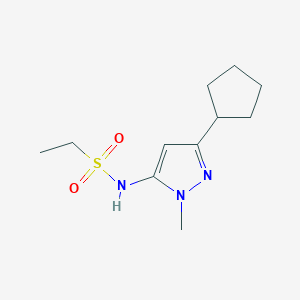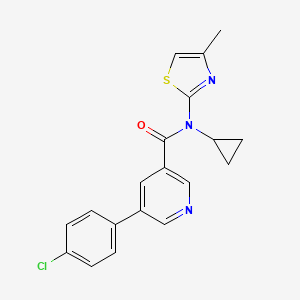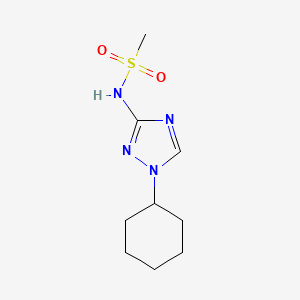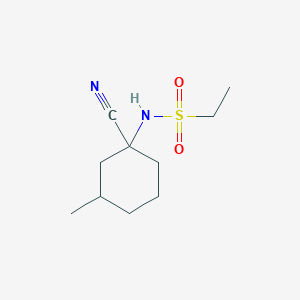
N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide, also known as CES or CES-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological systems. In
作用机制
The mechanism of action of N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide involves the blocking of voltage-gated calcium channels, which are responsible for the influx of calcium ions into cells. Calcium ions play a key role in neurotransmitter release, muscle contraction, and other cellular processes. By blocking calcium channels, this compound can inhibit the release of neurotransmitters and other cellular processes that depend on calcium influx.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of neurotransmitter release, muscle relaxation, and vasodilation. This compound has been shown to be particularly effective in blocking the release of glutamate, an excitatory neurotransmitter that plays a key role in synaptic transmission. This compound has also been shown to induce muscle relaxation and vasodilation, which can be useful in the treatment of hypertension and other cardiovascular conditions.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide is its specificity for voltage-gated calcium channels. This makes it a valuable tool for researchers studying the mechanisms of synaptic transmission and other calcium-dependent cellular processes. However, this compound does have some limitations, including its relatively low potency and its potential for off-target effects. Researchers must carefully control the concentration of this compound to ensure that it is not affecting other cellular processes.
未来方向
There are many potential future directions for research on N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide. One area of interest is the development of more potent and selective this compound analogs that can be used in a wider range of scientific research applications. Another area of interest is the study of the long-term effects of this compound on cellular processes and the potential for this compound to be used as a therapeutic agent for cardiovascular and neurological conditions. Overall, this compound is a valuable tool for researchers studying the mechanisms of synaptic transmission and other calcium-dependent cellular processes, and it is likely to continue to be an important area of research in the future.
合成方法
The synthesis of N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide involves the reaction of 1-cyano-3-methylcyclohexane with ethanesulfonyl chloride in the presence of a base catalyst. This reaction produces this compound as a white solid, which can be purified through recrystallization. The purity of the final product can be verified through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitter release, and synaptic transmission. This compound has been shown to block the activity of voltage-gated calcium channels, which play a key role in neurotransmitter release. This makes this compound a valuable tool for researchers studying the mechanisms of synaptic transmission and the regulation of neurotransmitter release.
属性
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-3-15(13,14)12-10(8-11)6-4-5-9(2)7-10/h9,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFCZNLJNQCWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1(CCCC(C1)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7663058.png)

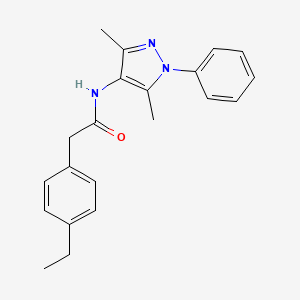


![N-ethyl-4-methyl-3-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7663116.png)

![5-ethyl-3-methyl-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7663126.png)
![1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide](/img/structure/B7663141.png)
![(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)
